

# Technical Guide: 2,3,5-Trichlorobenzoic Acid (2,3,5-TCBA)

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## Compound of Interest

Compound Name: 2,3,5-Trichlorobenzoic acid

CAS No.: 50-73-7

Cat. No.: B031090

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CAS Registry Number: 50-73-7 Molecular Formula: C

H

Cl

O

Molecular Weight: 225.46 g/mol [1][2]

## Executive Summary

**2,3,5-Trichlorobenzoic acid** (2,3,5-TCBA) is a highly functionalized halogenated benzoate serving as a critical intermediate in the synthesis of agrochemicals and a supramolecular synthon in pharmaceutical crystal engineering. Unlike its isomer 2,3,6-TBA (a potent herbicide), 2,3,5-TCBA is primarily valued in drug development for its ability to form robust hydrogen-bonded co-crystals, modulating the solubility and bioavailability of Active Pharmaceutical Ingredients (APIs).

This guide dissects the molecular architecture, validated synthetic protocols, and spectroscopic characterization of 2,3,5-TCBA, providing researchers with a self-consistent framework for its utilization in high-value applications.

## Part 1: Molecular Architecture & Electronic Properties

### Structural Analysis

The physicochemical behavior of 2,3,5-TCBA is governed by the interplay between the electron-withdrawing chlorine atoms and the steric environment of the carboxylic acid group.

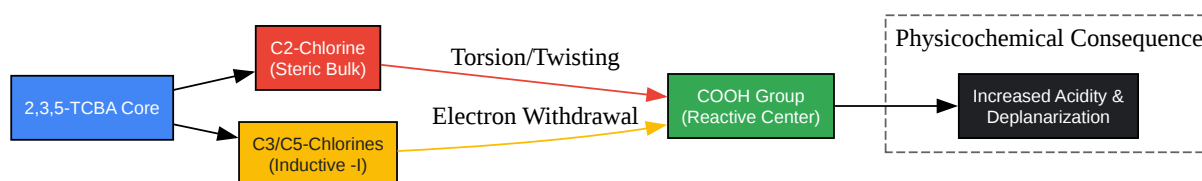
- **Steric Ortho-Effect (C2-Cl):** The chlorine atom at the 2-position exerts significant steric pressure on the adjacent carboxylic acid moiety. This forces the carbonyl group to rotate out of the plane of the benzene ring to minimize van der Waals repulsion. This deplanarization reduces resonance conjugation between the phenyl ring and the carboxyl group.
- **Electronic Induction (C3-Cl & C5-Cl):** The chlorine atoms at positions 3 and 5 exert a strong inductive effect (-I), withdrawing electron density from the ring. This destabilizes the O-H bond of the carboxylic acid, increasing acidity compared to unsubstituted benzoic acid.
- **Crystal Packing:** In the solid state, 2,3,5-TCBA predominantly forms centrosymmetric dimers via cyclic intermolecular hydrogen bonds ( motif) between carboxylic acid groups.

### Physicochemical Data Table

Property	Value	Mechanistic Insight
Melting Point	166–167 °C	High lattice energy driven by Cl...Cl halogen bonding and carboxylic dimerization.
pKa (Calc.)	~2.2 – 2.5	Significantly more acidic than benzoic acid (pKa 4.2) due to electron-withdrawing Cl substituents.
LogP	3.3 – 3.8	High lipophilicity facilitates membrane permeability but necessitates co-crystallization for aqueous solubility.
H-Bond Donor	1 (COOH)	Primary site for supramolecular heterosynthon formation.
H-Bond Acceptor	2 (C=O, -OH)	Allows formation of extensive hydrogen-bond networks.

## Structural Logic Diagram

The following diagram illustrates the competing steric and electronic forces defining the molecule's reactivity.



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Caption: Figure 1. Mechanistic flow of steric and electronic substituent effects on the carboxylic acid functionality.

## Part 2: Synthetic Pathways & Purification

While oxidation of 2,3,5-trichlorotoluene is a standard industrial route, it often yields difficult-to-separate isomeric mixtures. For high-purity research applications (e.g., pharmaceutical standards), the Sandmeyer Reaction via 3-amino-2,5-dichlorobenzoic acid is the preferred, self-validating protocol due to its regiochemical precision.

### Protocol: Modified Sandmeyer Synthesis

Objective: Synthesis of 2,3,5-TCBA from 3-amino-2,5-dichlorobenzoic acid.

Reagents:

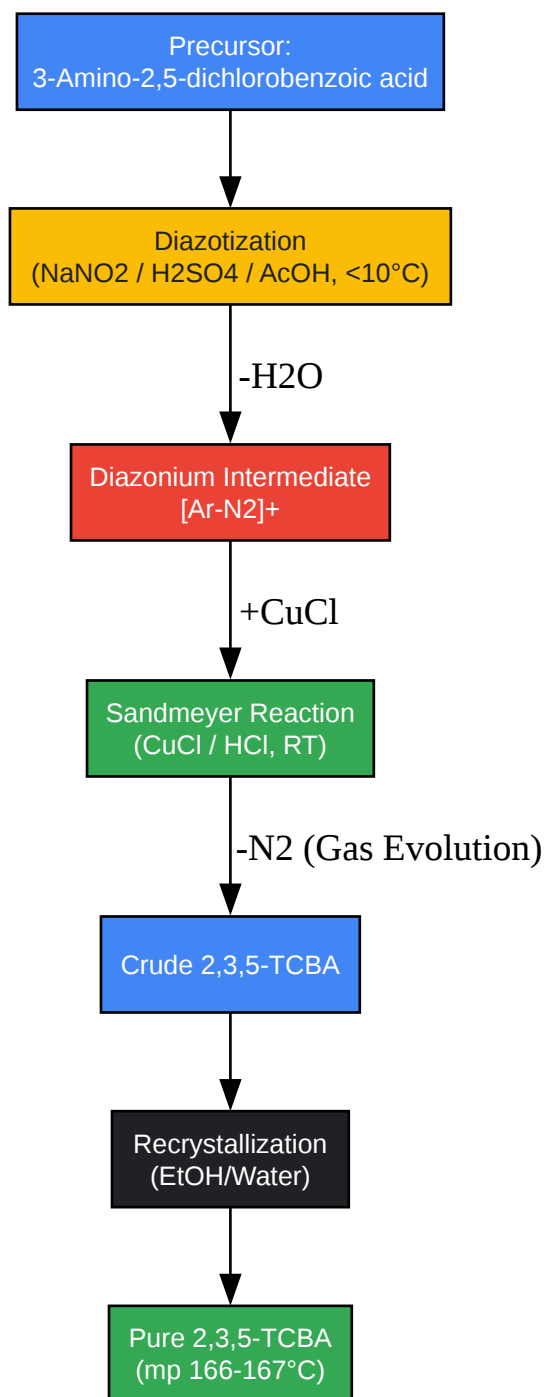
- 3-Amino-2,5-dichlorobenzoic acid (Precursor)<sup>[3]</sup>
- Sodium Nitrite (NaNO<sub>2</sub>)<sup>[3]</sup>
- Copper(I) Chloride (CuCl)
- Hydrochloric Acid (HCl) / Glacial Acetic Acid

Step-by-Step Methodology:

- Diazotization:
  - Dissolve 3-amino-2,5-dichlorobenzoic acid in glacial acetic acid.
  - Cool the solution to 0–5 °C in an ice bath.
  - Slowly add a solution of sodium nitrite (NaNO<sub>2</sub>) in concentrated H<sub>2</sub>SO<sub>4</sub> (nitrosyl sulfuric acid generated in situ) while maintaining temperature <10 °C.

- Checkpoint: Formation of a clear diazonium salt solution indicates successful N-nitrosation.
- Sandmeyer Displacement:
  - Prepare a solution of CuCl (1.2 equiv) in concentrated HCl.
  - Slowly add the cold diazonium solution to the CuCl mixture at room temperature.
  - Observation: Vigorous evolution of nitrogen gas (N<sub>2</sub>) confirms the radical-nucleophilic aromatic substitution.
  - Stir for 2 hours until gas evolution ceases.
- Isolation & Purification:
  - Dilute the reaction mixture with ice water. The crude acid will precipitate.
  - Filter the solid and wash with cold water.<sup>[4]</sup>
  - Recrystallization (Critical): Dissolve crude solid in hot ethanol/water (1:1). Cool slowly to 4 °C.
  - Yield: Expect 85–90%.

## Synthesis Workflow Diagram



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Caption: Figure 2. Regioselective synthesis workflow via the Sandmeyer route to ensure isomeric purity.

## Part 3: Spectroscopic Characterization

To ensure the integrity of the synthesized material, the following spectroscopic signatures must be verified. This acts as a self-validating quality control system.

## Nuclear Magnetic Resonance (NMR)

The substitution pattern (2,3,[5]5) leaves protons only at positions 4 and 6. These protons are meta to each other, resulting in a distinct coupling pattern.

- <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>):
  - 13.5-14.0 ppm (broad s, 1H): Carboxylic acid -COOH (exchangeable with D<sub>2</sub>O).
  - 7.85 ppm (d, 1H): H6. Deshielded by the ortho-carboxyl group and the C5-Cl.
  - 7.95 ppm (d, 1H): H4. Located between two chlorine atoms (C3 and C5), typically slightly more deshielded depending on solvent environment.
  - Key Diagnostic: The small coupling constant (J<sub>4,6</sub> ≈ 2 Hz) confirms meta relationship. An ortho coupling (e.g., in 2,3,4-isomer) would be ~8 Hz.

## Infrared Spectroscopy (FT-IR)

- 3300–2500 cm<sup>-1</sup>: Broad O-H stretch (carboxylic acid dimer).
- 1700–1720 cm<sup>-1</sup>: Strong C=O stretching vibration. The frequency is slightly higher than benzoic acid due to the electron-withdrawing chlorines reducing the C=O bond polarization.
- 800–600 cm<sup>-1</sup>

: C-Cl stretching bands.

## Part 4: Applications in Crystal Engineering & Pharmacology[6]

### Pharmaceutical Co-Crystallization

2,3,5-TCBA is a premier coformer for solubility enhancement of Class II/IV drugs (BCS Classification). Its utility stems from the "supramolecular heterosynthon" concept.

- Mechanism: The carboxylic acid group of 2,3,5-TCBA forms a robust hydrogen bond with basic nitrogen centers (e.g., pyridine, imidazole) on API molecules.
- Advantage: Unlike salt formation, co-crystallization does not require proton transfer, making it suitable for weakly basic APIs where salts are unstable or hygroscopic.
- Case Study Example: Co-crystallization with urea or nicotinamide derivatives to alter melting point and dissolution rates.

### Biological Context (Auxin Mimicry)

Structurally related to 2,3,6-TBA (a commercial herbicide), 2,3,5-TCBA exhibits auxin-like activity. It disrupts plant growth regulation by mimicking indole-3-acetic acid (IAA). In drug development, this structural motif is investigated for:

- Transport Inhibition: Modulating transport proteins that recognize benzoate motifs.
- Ligand Design: Serving as a bioisostere for other lipophilic anionic pharmacophores.

## References

- Preparation of **2,3,5-Trichlorobenzoic Acid** (Sandmeyer Route) Source: PrepChem / Vogel's Textbook of Practical Organic Chemistry
- PubChem Compound Summary: **2,3,5-Trichlorobenzoic acid** Source: National Center for Biotechnology Information (2025)

- Pharmaceutical Co-crystals: Design and Applications Source: National Institutes of Health (PMC)
- Crystal Structure and Halogen Bonding in Chlorobenzoic Acids Source: Cambridge Structural Database (CSD) / CCDC

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## Sources

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- 2. 2,3,5-Trichlorobenzoic acid | CAS#:50-73-7 | [Chemsrcc](https://chemsrc.com) [[chemsrc.com](https://chemsrc.com)]
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- To cite this document: BenchChem. [Technical Guide: 2,3,5-Trichlorobenzoic Acid (2,3,5-TCBA)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031090/docs#technical-guide-2-3-5-trichlorobenzoic-acid-2-3-5-tcba>]

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